5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization The synthesis and crystal structure of derivatives similar to 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine have been extensively studied, providing insights into their potential applications. For instance, the synthesis of energetic material precursors showcases the methodological advancement in creating compounds with significant structural and functional properties. The characterization by NMR, IR, DSC, and X-ray crystallography confirms their complex molecular architecture, highlighting the compound's potential in material science and engineering applications (Zhu et al., 2021).
Antimicrobial and Antioxidant Activities Derivatives of 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine exhibit promising antimicrobial and antioxidant activities. The synthesis of new derivatives and their evaluation for antimicrobial and antioxidant activities indicate the compound's potential in the development of new therapeutic agents. These compounds have shown effectiveness against various bacteria and fungi, as well as significant radical scavenging activity, positioning them as candidates for further pharmaceutical research (Saundane, Verma, & Katkar, 2013).
Antiproliferative Activity The compound and its derivatives have been explored for their antiproliferative activity against various cancer cell lines. Research indicates that certain derivatives demonstrate significant antiproliferative effects, suggesting the compound's utility in cancer therapy research. These findings underscore the compound's potential role in developing new anticancer drugs (Ahsan et al., 2018).
Chemical Reactions and Molecular Interactions Studies on the chemical reactions and molecular interactions of 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine derivatives reveal their versatility in synthesizing novel compounds with varied biological activities. These reactions pave the way for the development of new materials and pharmaceutical agents, demonstrating the compound's broad applicability in chemical synthesis and drug development (Smicius et al., 2002).
properties
IUPAC Name |
5-[(3-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c10-6-2-1-3-7(4-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGHWNONFRUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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